脱羧恩诺沙星

描述

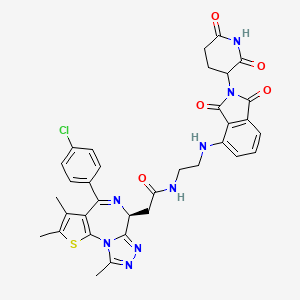

Decarboxy Enrofloxacin is an impurity reference material of Enrofloxacin . Enrofloxacin is an antibiotic agent from the fluoroquinolone family . It reveals strong antibiotic activity against both Gram-positive and Gram-negative bacteria .

Synthesis Analysis

Enrofloxacin is synthesized from nalidixic acid . To improve the solubility of enrofloxacin, the enrofloxacin mesylate (EM) was obtained by a chemical synthesis method .Molecular Structure Analysis

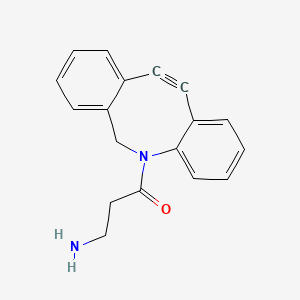

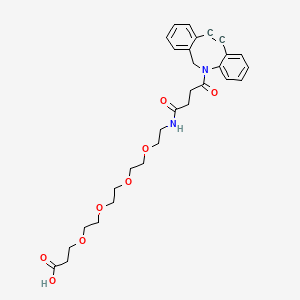

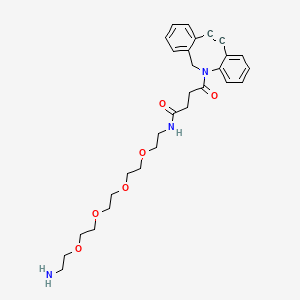

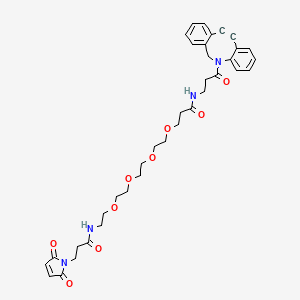

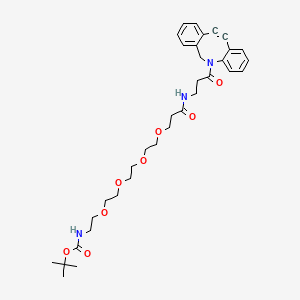

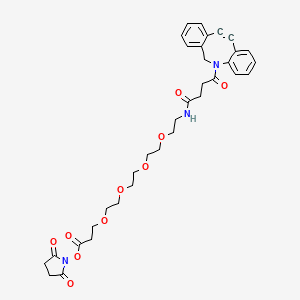

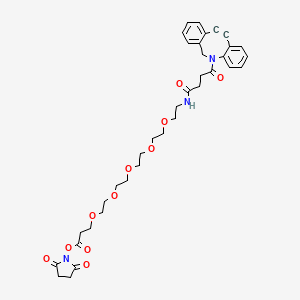

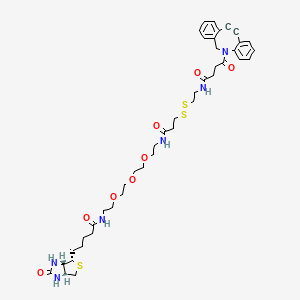

The molecular formula of Decarboxy Enrofloxacin is C18H22FN3O . It has a molecular weight of 315.39 . The structure contains 48 bonds in total; 26 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 1 aliphatic tertiary amine, and 2 aromatic tertiary amines .Chemical Reactions Analysis

Enrofloxacin degradation has been studied using nanometer zero-valent copper (nZVC) as the catalyst . At higher reaction temperatures, higher degradation efficiency occurred .Physical And Chemical Properties Analysis

Decarboxy Enrofloxacin has a molecular weight of 315.39 . The elemental composition is C, 68.55; H, 7.03; F, 6.02; N, 13.32; O, 5.07 .科学研究应用

-

Aquaculture

- Summary of Application : Enrofloxacin is a broad-spectrum synthetic antimicrobial drug widely used in veterinary medicine . It has been used to treat Pseudomonas aeruginosa and Enterococcus faecalis infection in Oreochromis niloticus .

- Methods of Application : Enrofloxacin effectively protected O. niloticus against E. faecalis and P. aeruginosa infection when used with medicated feed at doses of 10 and 20 mg kg −1 body weight .

- Results or Outcomes : The study showed high susceptibility of P. aeruginosa and E. faecalis to enrofloxacin with MIC estimated at 1 and 0.0625 µg/mL, respectively .

-

Detection in Aquatic Foods

- Summary of Application : Enrofloxacin is widely used as a synthetic fluoroquinolone antibiotic for disease control in aquatic animals . A study developed a graphene oxide fluorescent sensor to detect the Enrofloxacin residues in aquatic products .

- Methods of Application : Enrofloxacin was conjugated to amino magnetic beads by amidation reaction, and then the aptamer sequences showing high affinity to Enrofloxacin were screened step by step using the SELEX screening method . A fluorescent sensor was prepared using graphene oxide and ENR-Apt 6 .

- Results or Outcomes : The linear range of the sensor could reach 600 nM (R 2 = 0.986), while its optimal linear range was 1–400 nM (R 2 = 0.991), with the lowest detection limit of 14.72 nM . The prepared sensor was successfully used for the detection of Enrofloxacin in real samples, with a recovery range of 83.676–114.992% and a relative standard deviation < 10% for most of the samples .

-

Detection in Aquatic Foods

- Summary of Application : Enrofloxacin is widely used as a synthetic fluoroquinolone antibiotic for disease control in aquatic animals . A study developed a graphene oxide fluorescent sensor to detect the Enrofloxacin residues in aquatic products .

- Methods of Application : Enrofloxacin was conjugated to amino magnetic beads by amidation reaction, and then the aptamer sequences showing high affinity to Enrofloxacin were screened step by step using the SELEX screening method . A fluorescent sensor was prepared using graphene oxide and ENR-Apt 6 .

- Results or Outcomes : The linear range of the sensor could reach 600 nM (R 2 = 0.986), while its optimal linear range was 1–400 nM (R 2 = 0.991), with the lowest detection limit of 14.72 nM . The prepared sensor was successfully used for the detection of Enrofloxacin in real samples, with a recovery range of 83.676–114.992% and a relative standard deviation < 10% for most of the samples .

安全和危害

Decarboxy Enrofloxacin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Future research on enrofloxacin should include a search for new strategies that will reduce the toxicity of this antibiotic, as well as allow its safer and more efficient degradation . Molecular mechanisms of enrofloxacin-mediated toxic effects on animal and human cells should be determined to make such a search effective .

属性

IUPAC Name |

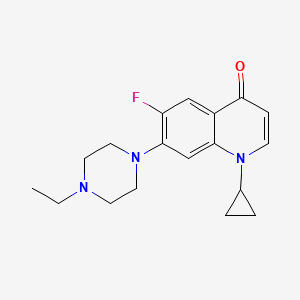

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZWALDGPXSPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157205 | |

| Record name | Decarboxy enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decarboxy Enrofloxacin | |

CAS RN |

131775-99-0 | |

| Record name | Decarboxy enrofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxy enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECARBOXY ENROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SB45FT52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。